molecular formula C13H12N4O2 B1204217 8-Phenyltheophylline CAS No. 961-45-5

8-Phenyltheophylline

Cat. No.: B1204217
CAS No.: 961-45-5
M. Wt: 256.26 g/mol
InChI Key: PJFMAVHETLRJHJ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

8-Phenyltheophylline (8-PT) is a drug derived from the xanthine family. It acts as a potent and selective antagonist for the adenosine receptors A1 and A2A . These adenosine receptors play a crucial role in various physiological processes, including neurotransmission, inflammation, and immune responses.

Mode of Action

8-PT interacts with its targets, the adenosine receptors A1 and A2A, by binding to these receptors and blocking their activity . This antagonistic action prevents adenosine, a naturally occurring purine nucleoside, from binding to these receptors and exerting its effects. Unlike other xanthine derivatives, 8-PT has virtually no activity as a phosphodiesterase inhibitor .

Pharmacokinetics

After intravenous administration to rats with normal renal function, 8-PT was rapidly cleared from plasma with a half-life of about 14 minutes . Its apparent volume of distribution was some 76 mL/100 g, and plasma clearance was 3.5 mL/min/g . These pharmacokinetic properties suggest that 8-PT is quickly distributed throughout the body and rapidly eliminated, primarily via renal excretion.

Result of Action

The antagonistic action of 8-PT on adenosine receptors can lead to various molecular and cellular effects. For instance, it has stimulant effects in animals with similar potency to caffeine . Additionally, 8-PT has been found to be a potent and selective inhibitor of the liver enzyme CYP1A2, which could potentially cause interactions with other drugs that are normally metabolized by CYP1A2 .

Action Environment

The action, efficacy, and stability of 8-PT can be influenced by various environmental factors. For example, the presence of other drugs that are metabolized by CYP1A2 could affect the action of 8-PT due to potential drug-drug interactions . Furthermore, factors such as pH, temperature, and the presence of other biochemical substances could potentially affect the stability and efficacy of 8-PT.

Biochemical Analysis

Biochemical Properties

8-Phenyltheophylline plays a significant role in biochemical reactions by acting as an antagonist for adenosine receptors A1 and A2A . This interaction inhibits the normal function of adenosine, which is a neuromodulator with various physiological roles, including the regulation of myocardial oxygen consumption and blood flow . Additionally, this compound has been identified as a potent and selective inhibitor of the liver enzyme CYP1A2 . This inhibition can lead to interactions with other drugs metabolized by CYP1A2, affecting their pharmacokinetics and dynamics .

Cellular Effects

This compound influences various cellular processes by blocking adenosine receptors, which are involved in cell signaling pathways . This blockade can lead to increased neuronal activity and enhanced release of neurotransmitters, thereby affecting cell function . In the liver, this compound’s inhibition of CYP1A2 can alter the metabolism of other compounds, potentially leading to changes in gene expression and cellular metabolism . Furthermore, its stimulant effects on cells are similar to those observed with caffeine .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to adenosine receptors A1 and A2A, preventing adenosine from exerting its effects . This antagonistic action results in the modulation of various physiological processes, including vasodilation, neurotransmitter release, and myocardial oxygen consumption . Additionally, this compound inhibits the enzyme CYP1A2 by binding to its active site, thereby preventing the metabolism of substrates that are normally processed by this enzyme .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to have a rapid clearance from plasma with a half-life of approximately 14 minutes in rats . Its pharmacokinetic properties suggest that it is quickly metabolized and eliminated from the body . Over time, the effects of this compound may diminish as it is degraded and cleared from the system . Long-term studies have indicated that its use can complicate in vivo applications due to its rapid metabolism .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At lower doses, it exhibits stimulant effects similar to caffeine . At higher doses, it can lead to adverse effects due to its potent inhibition of CYP1A2 . These adverse effects may include toxicity and interactions with other drugs metabolized by CYP1A2 . The threshold for these effects varies depending on the species and the specific conditions of the study .

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with the enzyme CYP1A2 . This interaction inhibits the enzyme’s activity, affecting the metabolism of other compounds that are substrates for CYP1A2 . The inhibition of CYP1A2 can lead to changes in metabolic flux and metabolite levels, potentially impacting various physiological processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its physicochemical properties . After intravenous administration, it is rapidly cleared from plasma and distributed throughout the body . Its transport and distribution are influenced by its interaction with transporters and binding proteins, which can affect its localization and accumulation in specific tissues .

Subcellular Localization

The subcellular localization of this compound is primarily influenced by its interaction with adenosine receptors and the enzyme CYP1A2 . These interactions can direct the compound to specific cellular compartments where these biomolecules are localized . Additionally, post-translational modifications and targeting signals may play a role in its subcellular distribution .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-8-phenylxanthine typically involves the alkylation of theophylline with phenyl halides under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydride, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for 1,3-Dimethyl-8-phenylxanthine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps of alkylation and purification, with additional steps to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-8-phenylxanthine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized xanthine compounds .

Properties

IUPAC Name

1,3-dimethyl-8-phenyl-7H-purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2/c1-16-11-9(12(18)17(2)13(16)19)14-10(15-11)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJFMAVHETLRJHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90242119
Record name 1,3-Dimethyl-8-phenylxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90242119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

961-45-5
Record name 8-Phenyltheophylline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=961-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Phenyltheophylline
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 961-45-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14127
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Record name 1,3-Dimethyl-8-phenylxanthine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-PHENYLTHEOPHYLLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6M543P3BL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of 8-phenyltheophylline?

A1: this compound primarily acts as an antagonist of adenosine receptors. [, , ] It binds to these receptors, preventing adenosine from binding and exerting its effects.

Q2: What types of adenosine receptors does this compound interact with?

A2: Research suggests that this compound interacts with both A1 and A2 adenosine receptor subtypes, although it may have a slightly higher affinity for A1 receptors in certain tissues. [, , , , ]

Q3: What are the downstream effects of this compound's adenosine receptor antagonism?

A3: Blocking adenosine receptors with this compound has been shown to influence various physiological processes. For example, studies have shown that it can:

  • Attenuate the vasodilatory effects of adenosine, including those observed in coronary vessels during hypoxia. [, , , ]
  • Influence myocardial infarct size, with some studies suggesting a potential role in preconditioning. []
  • Modulate acetylcholine release from motor nerves. []
  • Impact ethanol-induced responses, such as increased portal blood flow and effects on the central nervous system. [, ]
  • Alter gastric acid secretion in response to histamine. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C13H12N4O2, and its molecular weight is 256.26 g/mol.

Q5: Is there any spectroscopic data available for this compound?

A5: While the provided research articles primarily focus on the pharmacological aspects of this compound, more specialized chemical databases and literature sources would be needed for detailed spectroscopic data, such as NMR or IR spectra.

Q6: How do structural modifications to the this compound molecule impact its activity and selectivity?

A6: Research suggests that:

  • Adding a ribose moiety to theophylline, creating theophylline 9-beta-D-riboside, diminishes antagonist potency at presynaptic adenosine receptors compared to this compound. []
  • Incorporating a p-hydroxyaryl substituent enhances the potency of this compound as an adenosine antagonist, whereas p-carboxy and p-sulfoaryl substituents reduce potency but increase water solubility. []
  • 1,3-Dipropyl-8-phenylxanthine exhibits selectivity for A1 receptors, a characteristic significantly reduced in the 8-p-sulfophenyl derivative. []

Q7: How does the in vivo activity of this compound correlate with its in vitro potency?

A7: While in vitro studies provide valuable insights into receptor binding and cellular responses, extrapolating these findings to predict in vivo activity can be complex. Factors such as ADME properties, tissue distribution, and interactions with other physiological systems contribute to the overall in vivo effects of this compound.

Q8: What in vitro and in vivo models have been used to study the efficacy of this compound?

A8: Researchers have employed a variety of experimental models to investigate the effects of this compound, including:

  • Isolated tissue preparations: Rat vas deferens, [] guinea pig ileum, [, ] rat duodenum, [] and canine tracheal epithelium [] have been used to study its effects on smooth muscle contraction, acetylcholine release, and chloride secretion.
  • Perfused organs: Isolated rat hearts [, , , ] and livers [] have been used to examine its influence on coronary blood flow, contractile function, and glycogenolysis.
  • Animal models: Studies in rats [, , , ] and dogs [, , , , , , , , , ] have explored its role in various physiological processes, including coronary blood flow regulation, myocardial ischemia, gastric vasodilation, and flap survival.

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